![molecular formula C12H14BClN2O4 B1527991 Acide (1-(tert-butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronique CAS No. 1452577-78-4](/img/structure/B1527991.png)

Acide (1-(tert-butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronique

Vue d'ensemble

Description

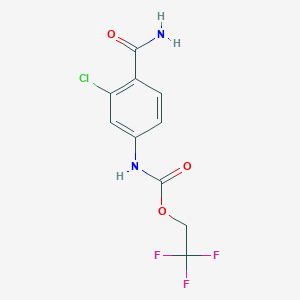

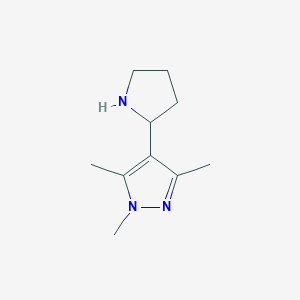

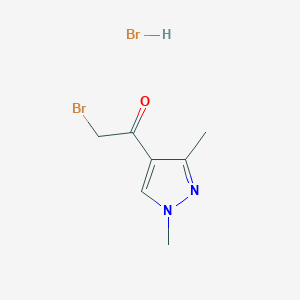

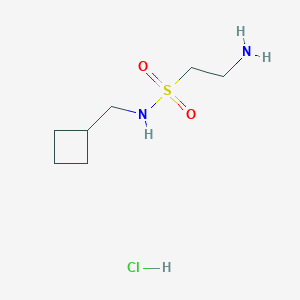

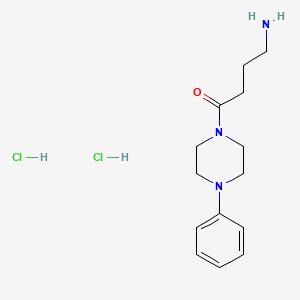

(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H14BClN2O4 and its molecular weight is 296.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce dérivé d’acide boronique est fréquemment utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles dans le domaine de la chimie organique pour la formation de liaisons carbone-carbone, qui sont essentielles pour construire des architectures moléculaires complexes. La capacité du composé à agir comme un donneur de bore en fait un réactif précieux pour la création de structures biaryles, souvent trouvées dans les produits pharmaceutiques et les matériaux organiques.

Couplage régiosélectif contrôlé par ligand catalysé par le palladium

Le composé est utilisé dans le couplage régiosélectif contrôlé par ligand catalysé par le palladium . Cette application est importante pour la synthèse sélective de composés organiques où la position du couplage sur le cycle aromatique est cruciale pour l’activité biologique du produit final.

Thérapie par capture de neutrons

En tant que porteur de bore, ce composé a des applications potentielles dans la thérapie par capture de neutrons . Il s’agit d’un type de traitement du cancer qui cible les tumeurs au niveau cellulaire en utilisant du bore-10 et des neutrons thermiques pour produire des particules alpha de haute énergie capables de détruire les cellules cancéreuses.

Systèmes d’administration de médicaments

La partie acide boronique du composé peut être utilisée pour concevoir des systèmes d’administration de médicaments . Sa capacité à former des liaisons covalentes réversibles avec les diols, couramment trouvés à la surface des cellules, en fait un candidat pour l’administration ciblée de médicaments, en particulier dans l’administration d’agents chimiothérapeutiques.

Synthèse de dipeptides

Ce composé peut être appliqué dans la synthèse de dipeptides, qui sont les éléments constitutifs des protéines . Le groupe amino protégé empêche les réactions secondaires indésirables, permettant un assemblage précis des chaînes peptidiques, ce qui est crucial dans le développement de nouveaux peptides thérapeutiques.

Réactions d’homocouplage

Il est également impliqué dans les réactions d’homocouplage , qui sont utilisées pour synthétiser des biaryles symétriques. Ces composés ont des applications en science des matériaux, comme dans la création de semi-conducteurs organiques et de diodes électroluminescentes (LED).

Trifluorométhylation

Le composé trouve une utilisation dans la trifluorométhylation catalysée par le cuivre . L’introduction de groupes trifluorométhyles dans les molécules organiques peut modifier considérablement leurs propriétés chimiques et physiques, faisant de cette application une valeur précieuse dans le développement d’agrochimiques et de produits pharmaceutiques.

Dégradation des protéines

Enfin, il sert de lien dans le développement des PROTAC (chimères de ciblage de la protéolyse) pour la dégradation ciblée des protéines . Les PROTAC sont une modalité thérapeutique émergente qui utilise la machinerie cellulaire elle-même pour dégrader sélectivement les protéines causant des maladies.

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, the compound participates in two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki-miyaura cross-coupling reaction suggests it plays a role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that boronic acids and their esters are only marginally stable in water , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its role in the suzuki-miyaura cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds , a fundamental process in the synthesis of complex organic molecules.

Action Environment

The action of (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water could affect the compound’s action, efficacy, and stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction, in which the compound is often involved, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by the presence of various functional groups and reaction conditions.

Propriétés

IUPAC Name |

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClN2O4/c1-12(2,3)20-11(17)16-6-7(13(18)19)10-8(16)4-5-9(14)15-10/h4-6,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVZLTHHMQQXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)

![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)

![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)

![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)